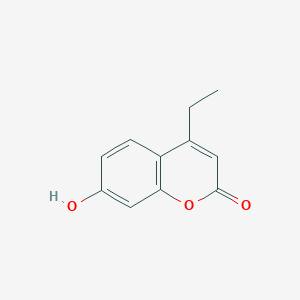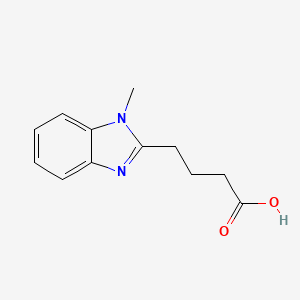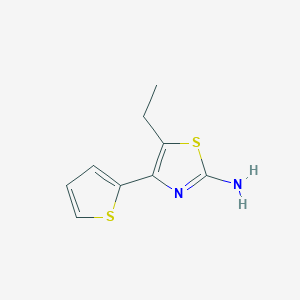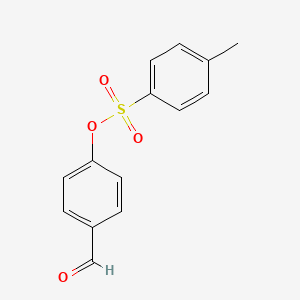
4-Etil-7-hidroxicumarina
Descripción general
Descripción
4-Ethyl-7-hydroxycoumarin (4-EHC) is a naturally occurring compound found in various plants, including the bark of the cinnamon tree. It is a member of the coumarin family, a group of compounds that are known for their pharmacological effects. 4-EHC has been studied extensively for its medicinal properties and potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Efectos Antibacterianos
Los derivados de 4-hidroxicumarina han demostrado poseer un amplio espectro de efectos antibacterianos contra diversas bacterias como Staphylococcus epidermidis, Staphylococcus aureus, y Bacillus cereus. Estos compuestos pueden actuar potencialmente como compuestos líderes para el descubrimiento de fármacos debido a sus resultados preliminares de bioensayo .
Química Analítica
Estos compuestos se estudian ampliamente en química analítica por su posible uso en diversas aplicaciones técnicas, incluidos los moduladores reguladores del crecimiento de las plantas y las sustancias colorantes .
Efectos Farmacológicos
La 4-hidroxicumarina y sus derivados muestran importantes efectos farmacológicos, incluidos analgésico, antiartrítico, antiinflamatorio, antipirético, antibacteriano, antiviral, y propiedades anticancerígenas. Se han utilizado eficazmente como anticoagulantes para el tratamiento de trastornos con coagulación excesiva o indeseable .
Fragancias Naturales
La cumarina y las 7-hidroxicumarinas son significativas como fragancias naturales con un olor característico similar al de las vainas de vainilla. La posición hidroxilo en el 7 juega un papel importante en la biosíntesis .
Pruebas de Sustrato Enzimático
Se han utilizado diferentes derivados de 7-hidroxicumarina para probar enzimas como fosfatasas, β-galactosidasas y β-lactamasas. Compuestos como 7-hidroxicumarina (umbeliferona), ácido 4-metil-7-cumarinilacético (MCA) y 4-metilumbeliferona (4-MU) son algunos colorantes basados en cumarina utilizados en estas pruebas .
Mecanismo De Acción
Target of Action
4-Ethyl-7-hydroxycoumarin, a derivative of coumarin, is known to interact with various biological targets. Coumarins are secondary metabolites that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
It is known that coumarins, including 4-hydroxycoumarin derivatives, inhibit vitamin k epoxide reductase . This enzyme recycles vitamin K, thus causing depletion of active vitamin K in tissues . This prevents the formation of the active form of prothrombin and several other coagulant enzymes .
Biochemical Pathways
4-Ethyl-7-hydroxycoumarin, like other coumarins, is synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .
Pharmacokinetics
It is known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Result of Action
Coumarins have been found to have numerous biological and therapeutic properties . They have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors .
Action Environment
It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Ethyl-7-hydroxycoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects. Additionally, 4-Ethyl-7-hydroxycoumarin has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in treating hyperpigmentation disorders.
Cellular Effects
4-Ethyl-7-hydroxycoumarin affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival . Furthermore, 4-Ethyl-7-hydroxycoumarin can alter gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Ethyl-7-hydroxycoumarin involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, 4-Ethyl-7-hydroxycoumarin inhibits the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K, which is essential for blood clotting . This inhibition results in reduced levels of active vitamin K, affecting the production of clotting factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-7-hydroxycoumarin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that 4-Ethyl-7-hydroxycoumarin can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of 4-Ethyl-7-hydroxycoumarin vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, 4-Ethyl-7-hydroxycoumarin can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
4-Ethyl-7-hydroxycoumarin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-Ethyl-7-hydroxycoumarin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, 4-Ethyl-7-hydroxycoumarin can bind to intracellular proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Ethyl-7-hydroxycoumarin exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific cellular compartments . Understanding the subcellular localization of 4-Ethyl-7-hydroxycoumarin is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-ethyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-5-11(13)14-10-6-8(12)3-4-9(7)10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRDBISCGQHNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419845 | |
| Record name | 4-Ethyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64231-10-3 | |
| Record name | 4-Ethyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-7-hydroxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)

![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)


![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)
![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)